![molecular formula C31H27BO3 B12814975 4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-2-yl)-1,3,2-dioxaborolane](/img/structure/B12814975.png)
4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-2-yl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9’-xanthen]-2-yl)-1,3,2-dioxaborolane is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9’-xanthen]-2-yl)-1,3,2-dioxaborolane typically involves the Suzuki cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and is widely used in organic synthesis. The process involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions usually include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Toluene, ethanol, or a mixture of water and organic solvents
Temperature: Typically between 80°C to 100°C
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9’-xanthen]-2-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: The boron atom in the dioxaborolane ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while substitution reactions can produce a variety of functionalized boron compounds.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9’-xanthen]-2-yl)-1,3,2-dioxaborolane has several scientific research applications:
Organic Electronics: Used in the development of OLEDs and OPVs due to its excellent electronic properties.
Materials Science: Employed in the synthesis of novel materials with unique optoelectronic properties.
Chemical Sensors: Utilized in the design of sensors for detecting various chemical species.
Biological Applications: Potential use in drug delivery systems and as a probe in biological imaging.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9’-xanthen]-2-yl)-1,3,2-dioxaborolane exerts its effects is primarily through its electronic properties. The spiro structure provides a rigid framework that enhances the stability and performance of the compound in electronic applications. The boron atom in the dioxaborolane ring can interact with various molecular targets, facilitating electron transfer processes and improving the efficiency of electronic devices.
Comparison with Similar Compounds
Similar Compounds
Spiro-OMeTAD: A widely used hole transport material in perovskite solar cells.
Spiro[fluorene-9,9’-xanthene] derivatives: Similar compounds with variations in functional groups that affect their electronic properties.
Uniqueness
4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9’-xanthen]-2-yl)-1,3,2-dioxaborolane is unique due to its specific spiro structure and the presence of the dioxaborolane ring. This combination provides a balance of stability, electronic properties, and reactivity that is advantageous for various applications in materials science and organic electronics.
Biological Activity
4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-2-yl)-1,3,2-dioxaborolane is a complex organic compound characterized by its unique structural features, including a spiro linkage connecting fluorene and xanthene moieties. This compound has garnered attention in various scientific fields due to its potential biological activity and applications in materials science and medicine.
- Molecular Formula : C31H27BO3
- Molecular Weight : 458.4 g/mol
- IUPAC Name : 4,4,5,5-tetramethyl-2-spiro[fluorene-9,9'-xanthene]-2'-yl-1,3,2-dioxaborolane
- InChI Key : BMXVARCCEGLZLV-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The dioxaborolane moiety enhances its potential to form stable complexes with various substrates. These interactions can modulate enzyme activities and influence biological pathways.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of the dioxaborolane group may contribute to scavenging free radicals and protecting cellular components from oxidative stress.
Enzyme Interaction
The compound's structural features suggest potential interactions with enzymes involved in metabolic pathways. For instance:
- Biodegradability Studies : Similar compounds have been shown to undergo microbial degradation through enzymatic pathways (e.g., by Arthrobacter species), indicating potential biocompatibility and environmental safety .
Cytotoxicity Studies
Preliminary studies on related compounds have demonstrated varying degrees of cytotoxicity against cancer cell lines. The unique structure of this compound may enhance or mitigate such effects depending on the specific cellular context.
Case Studies and Research Findings
- Fluorene Metabolism : Research on fluorene metabolism by Arthrobacter sp. indicates that similar compounds can be metabolized through multiple pathways involving key enzyme activities such as dioxygenation and hydroxylation . This suggests that this compound may also undergo similar metabolic processes.
- Photophysical Properties : Studies have shown that fluorene-based compounds possess unique photophysical properties that can be exploited for developing fluorescent sensors or probes for biological applications. The spiro structure may enhance the stability and efficiency of such applications.
Applications in Research and Industry
The compound's unique properties make it a candidate for various applications:
- Organic Electronics : Its potential as a hole transport material in organic semiconductors is being explored due to its favorable electronic properties.
- Biomedical Research : Investigations into its use as a therapeutic agent or diagnostic tool are ongoing. The ability to form stable complexes could facilitate drug delivery systems.
Properties
Molecular Formula |
C31H27BO3 |
---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-spiro[fluorene-9,9'-xanthene]-2-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C31H27BO3/c1-29(2)30(3,4)35-32(34-29)20-17-18-22-21-11-5-6-12-23(21)31(26(22)19-20)24-13-7-9-15-27(24)33-28-16-10-8-14-25(28)31/h5-19H,1-4H3 |
InChI Key |
APAFPYMKPABLMD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C35C6=CC=CC=C6OC7=CC=CC=C57 |
Origin of Product |
United States |
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